![molecular formula C9H13ClN2O B2509770 N-[(2-Aminophenyl)methyl]acetamide;hydrochloride CAS No. 2361676-81-3](/img/structure/B2509770.png)

N-[(2-Aminophenyl)methyl]acetamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

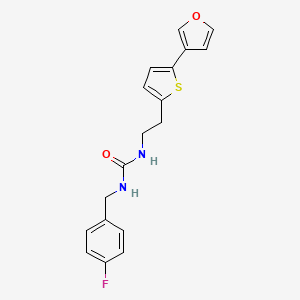

The compound "N-[(2-Aminophenyl)methyl]acetamide;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives, which are structurally related to the compound . These derivatives include substituted phenylacetamides and their synthesis, structural analysis, and potential biological activities. For instance, compounds with similar structures have been synthesized and characterized, showing the influence of substituents on the acetamide moiety and its interactions, such as hydrogen bonding and vibrational characteristics .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acylation of an amine with an acyl chloride or other acylating agents. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps using N-methylaniline and chloracetyl chloride . These methods provide a basis for the potential synthesis of "N-[(2-Aminophenyl)methyl]acetamide;hydrochloride" by adapting the acylation step to include the appropriate chloride salt.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as FTIR, NMR, and X-ray crystallography. The structures exhibit various degrees of twisting between the acetamide unit and the phenyl substituent, as well as different conformations of the N-H bond . The presence of substituents can influence the bond parameters and the overall molecular conformation . The molecular docking analysis of one such compound showed potential anticancer activity by targeting the VEGFr receptor .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of substituents on the phenyl ring, which can affect the electron density and steric hindrance around the acetamide moiety. These factors can influence the formation of intra- and intermolecular hydrogen bonds, as observed in some of the compounds . Additionally, the electronic behavior of these hydrogen bonds has been established through NBO studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their vibrational characteristics, thermodynamic properties, and hydrogen bonding patterns, are closely related to their molecular structure. The vibrational characteristics can be affected by the steric influence of substituents, as seen in the amide characteristic frequencies . The crystal structures of these compounds often reveal intermolecular hydrogen bonds that contribute to their stability and potential biological activities .

Aplicaciones Científicas De Investigación

Chemoselective Acetylation of 2-Aminophenol : N-(2-Hydroxyphenyl)acetamide, an intermediate for the complete natural synthesis of antimalarial drugs, can be synthesized from 2-aminophenol. This process uses Novozym 435 as a catalyst and has implications for antimalarial drug production (Magadum & Yadav, 2018).

Metabolism of Chloroacetamide Herbicides : The metabolism of chloroacetamide herbicides in human and rat liver microsomes involves compounds structurally similar to N-[(2-Aminophenyl)methyl]acetamide;hydrochloride. This research contributes to understanding the metabolic pathways and potential toxicological impacts of these herbicides (Coleman et al., 2000).

Synthesis and Antimalarial Activity : Synthesizing compounds like N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides shows promising antimalarial activity. This is relevant for developing new treatments for malaria (Werbel et al., 1986).

Synthesis of 4-Choloro-2-hydroxyacetophenone : This compound, synthesized from 3-aminophenol, involves N-(4-acetyl-3-hydroxyphenyl)acetamide, highlighting its role in synthetic organic chemistry (Da-wei, 2011).

Anticonvulsant Efficacy and Safety Properties : 2-Amino-N-(1,2-diphenylethyl)-acetamide-hydrochloride, structurally related to N-[(2-Aminophenyl)methyl]acetamide;hydrochloride, shows potential as an anticonvulsant, highlighting its relevance in neuropharmacology (Palmer et al., 1995).

Propiedades

IUPAC Name |

N-[(2-aminophenyl)methyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-7(12)11-6-8-4-2-3-5-9(8)10;/h2-5H,6,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTVLTIVMVTXAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CC=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-Aminophenyl)methyl]acetamide;hydrochloride | |

CAS RN |

2361676-81-3 |

Source

|

| Record name | N-[(2-aminophenyl)methyl]acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetonitrile](/img/structure/B2509687.png)

![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)

![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)

![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2509705.png)